6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Overview
Description
6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound with the molecular formula C7H7BrN2O2S and a molecular weight of 263.11 g/mol This compound is characterized by the presence of a bromine atom, a methyl group, and a thiadiazole ring fused with a benzene ring
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other compounds can potentially affect the compound’s action.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation activities
Cellular Effects
Studies on similar compounds suggest potential influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of 6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide in laboratory settings, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies, have not been reported. The compound is stored in a refrigerator, suggesting that it may be sensitive to temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide typically involves the bromination of 1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom in the thiadiazole ring.
Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions with suitable partners.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the sulfur atom.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to form new bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative, while oxidation with hydrogen peroxide would produce a sulfone derivative.
Scientific Research Applications
6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Chloro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
6-Fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness
6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in scientific research .
Properties
IUPAC Name |
5-bromo-3-methyl-1H-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2S/c1-10-7-4-5(8)2-3-6(7)9-13(10,11)12/h2-4,9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWOEEDQKXMJSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)NS1(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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